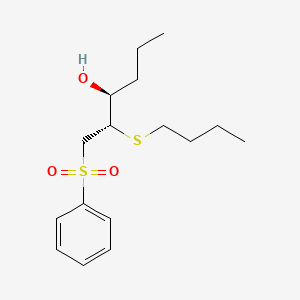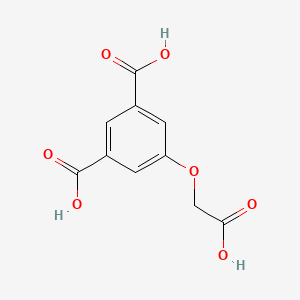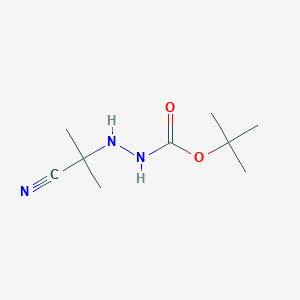![molecular formula C27H47NO2 B12596860 6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one CAS No. 643755-14-0](/img/structure/B12596860.png)
6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one is a synthetic organic compound characterized by its unique structure, which includes a dodecylamino group, an octyloxy group, and a cyclohexa-2,4-dien-1-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one typically involves the following steps:
Formation of the Cyclohexa-2,4-dien-1-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Octyloxy Group: The octyloxy group can be introduced via nucleophilic substitution reactions using octanol and a suitable leaving group.
Attachment of the Dodecylamino Group: The dodecylamino group is typically introduced through a condensation reaction with dodecylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but may include the use of bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: The compound could be used in the development of new materials or as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 6-[(Dodecylamino)methylidene]cyclohexa-2,4-dien-1-one
- 3-Dodecoxy-6-[(dodecylamino)methylidene]cyclohexa-2,4-dien-1-one
Uniqueness
6-[(Dodecylamino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one is unique due to the presence of both dodecylamino and octyloxy groups, which may confer distinct chemical and biological properties compared to similar compounds
Propiedades
Número CAS |
643755-14-0 |
|---|---|
Fórmula molecular |
C27H47NO2 |
Peso molecular |
417.7 g/mol |
Nombre IUPAC |
2-(dodecyliminomethyl)-5-octoxyphenol |
InChI |
InChI=1S/C27H47NO2/c1-3-5-7-9-11-12-13-14-15-17-21-28-24-25-19-20-26(23-27(25)29)30-22-18-16-10-8-6-4-2/h19-20,23-24,29H,3-18,21-22H2,1-2H3 |
Clave InChI |
JXPGKZCTYNAOHA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN=CC1=C(C=C(C=C1)OCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Benzyloxy)phenoxy]-2-chlorobenzaldehyde](/img/structure/B12596777.png)

![2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile](/img/structure/B12596800.png)

![Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B12596818.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide](/img/structure/B12596825.png)

![6-[(4-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12596830.png)

![2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol](/img/structure/B12596844.png)



![2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12596868.png)
